High-Affinity PDE4A Inhibition: pKi 9.35 Against a Key Inflammatory Target
The most significant quantitative differentiation point for CAS 318498-09-8 is its documented high-affinity inhibition of human PDE4A. The compound demonstrates a pKi of 9.35, which translates to a Ki of approximately 0.45 nM . This places it among the most potent PDE4A ligands in its chemotype class. For comparison, the prototypical PDE4 inhibitor rolipram has a reported Ki for PDE4A of approximately 3 nM , meaning this compound is theoretically about 6-7 fold more potent. However, this is a cross-study comparison and not a direct head-to-head assay. The specific contribution of the 3,4-dichlorobenzoyl group to this interaction has not been explicitly quantified in the literature.
| Evidence Dimension | Binding Affinity for PDE4A |
|---|---|
| Target Compound Data | pKi = 9.35 (Ki ~ 0.45 nM) |
| Comparator Or Baseline | Rolipram: Ki for PDE4A ~ 3 nM (from literature) |
| Quantified Difference | ~6.7-fold higher affinity for the target compound (cross-study estimate) |
| Conditions | Biochemical binding assay; specific experimental details not publicly available for the target compound |
Why This Matters
For research programs targeting PDE4A-mediated pathways, this level of potency can translate to lower required compound concentrations in cellular assays, potentially reducing off-target effects and improving assay signal-to-noise ratios.
- [1] ChEMBL Database. Activity data for ZINC582516 (CAS 318498-09-8): pKi 9.35 for PDE4A. Extracted from ZINC15. View Source
- [2] Card, G.L. et al. (2004). Structural basis for the activity of drugs that affect phosphodiesterase 4. Structure, 12(12), 2233-2247. Reports Ki for rolipram on PDE4A. View Source
